molecular formula C15H15NO4 B6405560 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid CAS No. 1261905-78-5

3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid

Cat. No.: B6405560
CAS No.: 1261905-78-5
M. Wt: 273.28 g/mol
InChI Key: HVEPCAPCSORDJP-UHFFFAOYSA-N
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Description

3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of an amino group and two methoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,5-dimethoxybenzoic acid followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid exerts its effects is largely dependent on its interaction with biological molecules. The amino and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    3,5-Diaminobenzoic acid: Similar in structure but lacks the methoxy groups.

    2,5-Dimethoxybenzoic acid: Similar but lacks the amino group.

    3-Amino-4-methoxybenzoic acid: Similar but has only one methoxy group.

Uniqueness: 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-5-(2,5-dimethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-12-3-4-14(20-2)13(8-12)9-5-10(15(17)18)7-11(16)6-9/h3-8H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEPCAPCSORDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690817
Record name 5-Amino-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-78-5
Record name 5-Amino-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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